molecular formula C17H14OS B14504486 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine CAS No. 63386-95-8

2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine

Katalognummer: B14504486
CAS-Nummer: 63386-95-8
Molekulargewicht: 266.4 g/mol
InChI-Schlüssel: KGJYWXXDKORYLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with an oxathiine ring, which is a six-membered ring containing one oxygen and one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-methylphenyl thiol with phenyl glyoxal in the presence of a base, such as sodium hydroxide, to form the oxathiine ring. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the oxathiine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxathiine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Methylphenyl)-1,3-oxathiolane: Another heterocyclic compound with a similar structure but different ring size.

    2-(2-Methylphenyl)-3-phenyl-1,4-thiazine: Contains a nitrogen atom in place of the oxygen in the oxathiine ring.

    2-(2-Methylphenyl)-3-phenyl-1,4-dioxane: Features two oxygen atoms in the ring instead of one oxygen and one sulfur.

Uniqueness

2-(2-Methylphenyl)-3-phenyl-1,4-oxathiine is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

63386-95-8

Molekularformel

C17H14OS

Molekulargewicht

266.4 g/mol

IUPAC-Name

2-(2-methylphenyl)-3-phenyl-1,4-oxathiine

InChI

InChI=1S/C17H14OS/c1-13-7-5-6-10-15(13)16-17(19-12-11-18-16)14-8-3-2-4-9-14/h2-12H,1H3

InChI-Schlüssel

KGJYWXXDKORYLN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=C(SC=CO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.